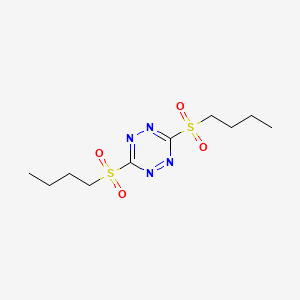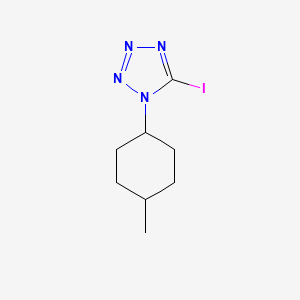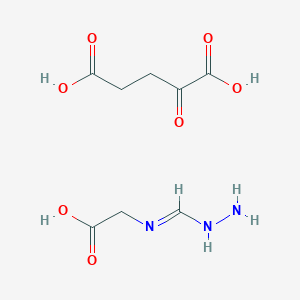![molecular formula C13H31N2+ B14192996 N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium CAS No. 918158-38-0](/img/structure/B14192996.png)
N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium is a quaternary ammonium compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its water solubility and reactivity, making it a valuable component in numerous chemical processes and products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium typically involves the reaction of dimethylaminopropylamine with a suitable alkylating agent. One common method is the reaction between dimethylamine and acrylonitrile, followed by hydrogenation to yield the desired compound . The reaction conditions often include the use of solvents like toluene and temperatures around 70°C .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium involves its interaction with molecular targets such as nucleic acids and proteins. The compound’s cationic nature allows it to form complexes with negatively charged molecules, facilitating their transport and delivery within biological systems. This interaction is crucial for its role in gene delivery and drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
N-[3-(Dimethylamino)propyl]methacrylamide: Another water-soluble methacrylamide monomer with similar reactivity and applications.
Dimethylaminopropylamine: A precursor in the synthesis of various quaternary ammonium compounds.
N-[3-(Dimethylamino)propyl]hexadecanamide: Used in the synthesis of surfactants and has similar chemical properties.
Uniqueness
N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium stands out due to its unique combination of water solubility, reactivity, and ability to form stable complexes with nucleic acids. These properties make it particularly valuable in gene delivery and drug delivery systems, where efficient transport and delivery of therapeutic agents are essential .
Properties
CAS No. |
918158-38-0 |
|---|---|
Molecular Formula |
C13H31N2+ |
Molecular Weight |
215.40 g/mol |
IUPAC Name |
3-(dimethylamino)propyl-dimethyl-(4-methylpentyl)azanium |
InChI |
InChI=1S/C13H31N2/c1-13(2)9-7-11-15(5,6)12-8-10-14(3)4/h13H,7-12H2,1-6H3/q+1 |
InChI Key |
PXLMEEFWTFSMKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC[N+](C)(C)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3R,5S)-5-[(1S)-1-amino-2-(3-fluorophenyl)ethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one;4-methylbenzenesulfonic acid](/img/structure/B14192931.png)
![1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14192934.png)




![{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane)](/img/structure/B14192967.png)

![[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid](/img/structure/B14192980.png)

